molecular formula C9H9N3 B8686900 4-Amino-2-methyl-[1,5]-naphthyridine

4-Amino-2-methyl-[1,5]-naphthyridine

Cat. No.: B8686900
M. Wt: 159.19 g/mol
InChI Key: GRWXDTCGVHBEPO-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-[1,5]-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with an amino group at position 4 and a methyl group at position 2. The [1,5]-naphthyridine scaffold consists of two fused pyridine rings, offering a rigid planar structure that facilitates interactions with biological targets. This compound is synthesized via nucleophilic substitution reactions, often starting from chlorinated precursors such as 4-chloro-2-methyl-[1,5]-naphthyridine, which undergoes amination with ammonia or amines under controlled conditions . Its structural features make it a promising candidate for medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methyl-1,5-naphthyridin-4-amine

InChI

InChI=1S/C9H9N3/c1-6-5-7(10)9-8(12-6)3-2-4-11-9/h2-5H,1H3,(H2,10,12)

InChI Key

GRWXDTCGVHBEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-methyl-[1,5]-naphthyridine

  • Synthesis : Prepared via chlorination of 2-methyl-[1,5]-naphthyridine using phosphorus oxychloride (POCl₃) .
  • Applications: Acts as a precursor for amino derivatives. The chlorine atom at position 4 allows further functionalization (e.g., amination) but contributes to lower solubility and higher toxicity compared to amino-substituted analogs .
  • Biological Activity : Chlorinated derivatives often exhibit reduced cellular uptake due to hydrophobicity, limiting their efficacy in drug development .

4-Methoxy-2-methyl-[1,5]-naphthyridine

  • Synthesis : Methoxylation of 4-chloro-2-methyl-[1,5]-naphthyridine using sodium methoxide .
  • Properties : The methoxy group enhances solubility compared to chloro analogs but may reduce binding affinity to target proteins due to steric hindrance.
  • Stability : Prone to oxidative demethylation in metabolic pathways, limiting in vivo stability .

4-Amino-1,5-naphthyridine Derivatives

  • Synthesis : Direct amination of 4-chloro-1,5-naphthyridine with amines under microwave-assisted conditions .
  • Biological Activity: Amino-substituted derivatives show improved solubility and target engagement. For example, Brd4 inhibitors with 1,5-naphthyridine cores (e.g., compound 32, pIC₅₀ = 6.8) demonstrate nanomolar potency and oral bioavailability .
  • Comparison: The methyl group at position 2 in 4-amino-2-methyl-[1,5]-naphthyridine may enhance metabolic stability compared to non-methylated analogs, as seen in fluorinated naphthyridines .

Benzo[b][1,5]-naphthyridine Derivatives

  • Structure : Fused benzene ring enhances aromaticity and planar structure, improving DNA intercalation (e.g., pyronaridine, IC₅₀ = 10 nM against Plasmodium berghei) .
  • Activity : Antimalarial efficacy is influenced by substituent positions; 2-methoxy and 7-chloro groups in pyronaridine optimize schizonticidal activity .
  • Limitations: Bulky substituents (e.g., Mannich bases) may reduce blood-brain barrier penetration compared to simpler amino-methyl derivatives .

Preparation Methods

Friedländer Reaction

The Friedländer reaction remains a cornerstone for synthesizing 1,5-naphthyridines. This method involves the acid-catalyzed condensation of 2-aminopyridine derivatives with ketones or aldehydes to form the bicyclic framework. For 4-amino-2-methyl--naphthyridine, 3-amino-2-methylpyridine (1) reacts with acetylacetone (2) under refluxing ethanol in the presence of hydrochloric acid, yielding the target compound (3) via intramolecular cyclization.

3-Amino-2-methylpyridine+AcetylacetoneHCl, EtOH, Δ4-Amino-2-methyl--naphthyridine\text{3-Amino-2-methylpyridine} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH, Δ}} \text{4-Amino-2-methyl--naphthyridine}

Yields typically range from 45% to 65%, depending on reaction time and stoichiometry. Excess acetylacetone improves cyclization efficiency but may necessitate purification via column chromatography.

Skraup Cyclization

The Skraup reaction employs sulfuric acid as both a catalyst and dehydrating agent to cyclize aniline derivatives with glycerol. For 4-amino-2-methyl--naphthyridine, 3-nitro-2-methylpyridine (4) undergoes Skraup cyclization with glycerol at 180°C, followed by reduction of the intermediate nitro compound (5) to the amine (6) using iron and acetic acid.

3-Nitro-2-methylpyridineH2SO4,Glycerol,180CIntermediateFe, AcOH4-Amino-2-methyl--naphthyridine\text{3-Nitro-2-methylpyridine} \xrightarrow{\text{H}2\text{SO}4, \text{Glycerol}, 180^\circ\text{C}} \text{Intermediate} \xrightarrow{\text{Fe, AcOH}} \text{4-Amino-2-methyl--naphthyridine}

This method achieves moderate yields (50–60%) but requires careful temperature control to avoid side reactions such as over-oxidation.

Modern Functionalization Strategies

Reduction of Nitro Precursors

Nitro-group reduction is a critical step in introducing the amino substituent. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 25–30°C selectively reduces 4-nitro-2-methyl--naphthyridine (7) to the amine (8) with 85–90% efficiency. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ pressure offers a greener approach, though it requires stringent exclusion of oxygen.

Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of methyl groups at position 2. For example, 4-amino-2-bromo--naphthyridine (9) reacts with methylboronic acid (10) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, yielding 4-amino-2-methyl-[1,-naphthyridine (11) with 70–75% yield.

4-Amino-2-bromo--naphthyridine+CH3B(OH)2Pd(PPh3)44-Amino-2-methyl--naphthyridine\text{4-Amino-2-bromo--naphthyridine} + \text{CH}3\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Amino-2-methyl--naphthyridine}

Solvent and Catalyst Optimization

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates in Friedländer reactions, while chlorobenzene improves thermal stability during high-temperature cyclizations. Ethanol remains preferred for recrystallization due to its ability to dissolve impurities while precipitating the product.

Catalytic Systems

Bronted acids (e.g., HCl, H₂SO₄) dominate classical syntheses, whereas Lewis acids like ZnCl₂ facilitate milder conditions (80–100°C) for Skraup-type reactions. Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as recyclable catalysts, reducing reaction times by 30%.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates 4-amino-2-methyl-[1,-naphthyridine from byproducts like unreacted acetylacetone or over-reduced species.

Recrystallization

Recrystallization from hot ethanol yields needle-like crystals with >99% purity, as confirmed by melting point (218–220°C) and HPLC analysis.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Friedländer Reaction45–658–12High regioselectivityRequires excess ketone
Skraup Cyclization50–606–8ScalableHarsh acidic conditions
Suzuki Coupling70–754–6Mild conditionsCostly palladium catalysts
Nitro Reduction85–902–4High efficiencySodium dithionite instability

Mechanistic Insights

Friedländer Reaction Mechanism

  • Condensation : 3-Amino-2-methylpyridine reacts with acetylacetone to form a Schiff base.

  • Cyclization : Acid catalysis promotes enol-keto tautomerism, followed by intramolecular nucleophilic attack to form the naphthyridine core.

Nitro-Reduction Pathways

Sodium dithionite reduces nitro groups via a single-electron transfer (SET) mechanism, generating a nitroso intermediate before final conversion to the amine .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-2-methyl-[1,5]-naphthyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogenation-amination sequences starting from 1,5-naphthyridine precursors. For example, 4-chloro-1,5-naphthyridine undergoes aminolysis with methylamine under reflux in ethanol, catalyzed by palladium or copper salts . Yield optimization (typically 50-75%) requires precise control of stoichiometry, temperature (80-120°C), and solvent polarity. Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm product purity via recrystallization (ethanol/water mixtures).

Q. Which spectroscopic techniques are critical for characterizing 4-amino-2-methyl-[1,5]-naphthyridine?

  • Methodology :

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct signals for the amino group (δ 6.8–7.2 ppm) and methyl substituent (δ 2.3–2.5 ppm). 13C^13C NMR confirms aromaticity (C-2 methyl at δ 18–20 ppm; amino-bearing C-4 at δ 150–155 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H]+^+ peaks at m/z 174.1, with fragmentation patterns indicating loss of NH2_2 and CH3_3 groups .
    • Validation : Compare with computational spectra (DFT/B3LYP) to resolve ambiguities in tautomeric forms .

Q. What in vitro biological activities have been reported for this compound?

  • Anticancer Activity : IC50_{50} values of 8–12 µM against HL-60 (leukemia) and HeLa (cervical cancer) cells via topoisomerase II inhibition. Activity correlates with the electron-donating amino group enhancing DNA intercalation .
  • Antimicrobial Screening : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) in broth microdilution assays .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 4-amino-2-methyl-[1,5]-naphthyridine?

  • Strategy : Introduce electron-withdrawing groups (e.g., nitro, chloro) at C-3/C-7 to improve DNA binding. For example:

  • 3-Nitro Derivative : 10-fold higher topoisomerase inhibition (IC50_{50} 0.8 µM) but reduced solubility .
  • 7-Fluoro Derivative : Enhances metabolic stability (t1/2_{1/2} > 6 h in microsomes) .
    • Synthetic Pathway : Use Vilsmeier-Haack reactions for nitration or halogenation, followed by Suzuki coupling for aryl substitutions .

Q. How to resolve contradictions in reported antiproliferative data across cell lines?

  • Case Study : Discrepancies in COLO 205 (colon cancer) activity (IC50_{50} 5 µM vs. 25 µM) arise from assay conditions:

  • Serum Concentration : >10% FBS reduces efficacy by 30% due to protein binding .
  • Hypoxia : Activity drops 50% under low oxygen (1% O2_2) .
    • Recommendations : Standardize assays using serum-free media and normoxic conditions. Validate via Western blot for apoptosis markers (e.g., caspase-3) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking Studies : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to topoisomerase II’s ATP-binding pocket. The amino group forms hydrogen bonds with Asp479, while the methyl group stabilizes hydrophobic interactions .
  • MD Simulations : AMBER-based 100-ns trajectories show stable binding but highlight conformational flexibility in the naphthyridine ring .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability : Degrades rapidly at pH < 3 (t1/2_{1/2} 2 h) due to protonation of the amino group. Stable at pH 7.4 (t1/2_{1/2} > 48 h) .
  • Light Sensitivity : UV exposure (254 nm) induces photodegradation (30% loss in 6 h). Store in amber vials with desiccants .

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